molecular formula C24H28O8 B12317336 [7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate

[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate

Cat. No.: B12317336
M. Wt: 444.5 g/mol
InChI Key: WHYAFYRMODYSLP-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a complex organic compound with significant pharmaceutical importance. It is known for its ability to selectively inhibit key enzymes and pathways involved in disease development, making it a valuable tool in biomedical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside typically involves multiple steps, starting from readily available monosaccharides. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using isopropylidene groups to prevent unwanted reactions.

    Benzoylation: The protected monosaccharide is then subjected to benzoylation using 4-methylbenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases by targeting specific enzymes.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by selectively inhibiting key enzymes involved in disease pathways. It binds to the active sites of these enzymes, preventing their normal function and thereby disrupting the disease process. The molecular targets and pathways involved include various metabolic enzymes and signaling pathways critical for disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-chlorobenzoyl)-beta-D-galactopyranoside
  • 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-nitrobenzoyl)-beta-D-galactopyranoside
  • 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-hydroxybenzoyl)-beta-D-galactopyranoside

Uniqueness

What sets 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the methoxy and methylbenzoyl groups enhances its ability to interact with specific enzymes, making it a more potent inhibitor compared to its analogs.

Properties

IUPAC Name

[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14-5-7-15(8-6-14)22(26)28-13-18-20-21(32-24(2,3)31-20)19(25)23(30-18)29-17-11-9-16(27-4)10-12-17/h5-12,18-21,23,25H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYAFYRMODYSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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